molecular formula C4H9Cl2N3 B11744816 1-Methyl-1H-imidazol-5-amine dihydrochloride

1-Methyl-1H-imidazol-5-amine dihydrochloride

Cat. No.: B11744816
M. Wt: 170.04 g/mol
InChI Key: IOBJSPIGDCCLNX-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-5-amine dihydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is a white to pale yellow solid with a strong ammonia-like odor. It is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-imidazol-5-amine dihydrochloride can be synthesized through the reaction of pyrrole and methylamine. The reaction typically involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which include the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the inclusion of various functional groups and maintaining the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazol-5-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups into the imidazole ring .

Scientific Research Applications

1-Methyl-1H-imidazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of catalysts, complexes, and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in metabolic pathways .

Comparison with Similar Compounds

1-Methyl-1H-imidazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H9Cl2N3

Molecular Weight

170.04 g/mol

IUPAC Name

3-methylimidazol-4-amine;dihydrochloride

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-6-2-4(7)5;;/h2-3H,5H2,1H3;2*1H

InChI Key

IOBJSPIGDCCLNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1N.Cl.Cl

Origin of Product

United States

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